methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate is a chemical compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.23 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry . It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a fluorophenyl group, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate typically involves the condensation of 1,3-diketones with arylhydrazines . One common method includes the use of a catalyst such as Nano-ZnO to facilitate the regioselective synthesis of the pyrazole ring . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products . The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Reduction: Reducing agents like sodium borohydride can be used to reduce the carbonyl group back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The pyrazole ring and fluorophenyl group allow it to bind to active sites on enzymes, inhibiting their activity and thereby exerting its biological effects . This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate can be compared to other pyrazole derivatives, such as:
Methyl 4-fluorophenylacetate: Similar in structure but lacks the pyrazole ring, making it less versatile in biological applications.
1-Phenyl-3-methyl-5-pyrazolone: Contains a pyrazole ring but differs in the substitution pattern, affecting its reactivity and biological activity.
4-Fluorophenylhydrazine: A precursor in the synthesis of pyrazole derivatives, but not as biologically active on its own.
The unique combination of the pyrazole ring and fluorophenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMABWDMGQGVHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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